Siramesine

Catalog No.
S003081
CAS No.
147817-50-3
M.F
C30H31FN2O
M. Wt
454.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Siramesine

CAS Number

147817-50-3

Product Name

Siramesine

IUPAC Name

1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine]

Molecular Formula

C30H31FN2O

Molecular Weight

454.6 g/mol

InChI

InChI=1S/C30H31FN2O/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30/h1-4,8-15,21H,5-7,16-20,22H2

InChI Key

XWAONOGAGZNUSF-UHFFFAOYSA-N

SMILES

C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F

Synonyms

1-(4-fluorophenyl)-3-(4-(4-(4-fluorophenyl)-1-piperidinyl)-1-butyl)-1H-indole, Lu 28-179, Lu-28-179, Siramesine

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F

Description

The exact mass of the compound Siramesine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Siramesine is a small molecule originally developed as a potential treatment for Alzheimer's disease []. However, scientific research has revealed its potential application in cancer therapy through various mechanisms. Here's a breakdown of its roles in cancer research:

Inducing Ferroptosis

Ferroptosis is a form of programmed cell death distinct from apoptosis and necrosis. Siramesine has been shown to induce ferroptosis in cancer cells by targeting specific pathways. For instance, a study demonstrated that Siramesine synergizes with Lapatinib, another anti-cancer drug, to induce ferroptosis in breast cancer cells []. This finding suggests Siramesine's potential to enhance the effectiveness of existing cancer therapies.

Siramesine is a sigma-2 receptor agonist and a lysosomal destabilizing agent. Its chemical structure is characterized by the formula C₁₈H₁₈F₁N₃O, and it is known for its ability to permeabilize lysosomal membranes, leading to cell death in various cancer cell lines. Originally developed for the treatment of anxiety and depression, Siramesine has shown significant anticancer properties, prompting further research into its mechanisms of action and therapeutic potential .

Siramesine is believed to exert its anti-cancer effects by inducing ferroptosis, a form of programmed cell death dependent on iron overload and lipid peroxidation (destruction of fats within cells) []. The compound's exact mechanism of action is still under investigation, but it's hypothesized to target and inhibit a protein called System Xc-, which is responsible for importing cystine, a vital amino acid precursor for the antioxidant glutathione [, ]. Depletion of glutathione disrupts the cell's ability to manage iron-mediated oxidative stress, ultimately leading to ferroptosis in cancer cells [].

That contribute to its biological effects:

  • Lysosomal Membrane Permeabilization: Siramesine disrupts lysosomal membranes, leading to the release of cathepsins into the cytosol. This process involves the accumulation of Siramesine within lysosomes, where it becomes protonated and destabilizes the membrane .
  • Reactive Oxygen Species Generation: The compound induces oxidative stress by promoting the generation of reactive oxygen species, which are implicated in various cell death pathways .
  • Caspase Activation: In some cell types, Siramesine activates caspases, enzymes that play essential roles in programmed cell death (apoptosis) .

Siramesine exhibits potent anticancer activity through various mechanisms:

  • Cell Death Induction: It has been shown to induce cell death in multiple cancer cell lines at concentrations above 20 micromolar. The mechanism involves mitochondrial destabilization and lysosomal dysfunction .
  • Ferroptosis: Recent studies have indicated that Siramesine can synergize with other agents (like lapatinib) to induce ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation and increased reactive iron levels .
  • Inhibition of Tumor Migration: Siramesine has demonstrated the ability to inhibit tumor cell migration in certain models, suggesting potential utility in preventing metastasis .

The synthesis of Siramesine involves complex organic chemistry techniques. While specific proprietary methods are not publicly detailed in the literature, it generally includes:

  • Multi-step Synthesis: The compound is synthesized through a series of reactions involving starting materials that undergo transformations to form the final product.
  • Purification Techniques: Following synthesis, purification methods such as chromatography are employed to isolate pure Siramesine from reaction mixtures.

Siramesine has several promising applications:

  • Cancer Therapy: Its primary application lies in oncology as an anticancer agent due to its ability to induce cell death selectively in cancer cells while sparing normal cells .
  • Research Tool: It serves as a valuable tool for studying lysosomal function and signaling pathways related to cancer biology and apoptosis .

Studies have explored interactions between Siramesine and other compounds:

  • Combination Therapies: Research indicates that combining Siramesine with tyrosine kinase inhibitors like lapatinib enhances its anticancer effects by promoting ferroptosis and increasing oxidative stress .
  • Mechanistic Insights: Interaction studies have revealed that Siramesine's effects are not solely mediated through sigma-2 receptors but involve multiple molecular targets within cells .

Several compounds share similarities with Siramesine in terms of mechanism or structure. Here are a few notable examples:

Compound NameMechanism of ActionUnique Features
Lysosomotropic AgentsInduce lysosomal membrane permeabilizationOften used for drug delivery systems
LapatinibDual tyrosine kinase inhibitorTargets specific growth factor receptors
ChloroquineAntimalarial; also affects lysosomal functionPrimarily used for malaria treatment
Bafilomycin A1Inhibitor of vacuolar ATPasePrevents lysosomal acidification

Siramesine's uniqueness lies in its dual role as both a sigma-2 receptor agonist and a potent lysosomal destabilizer, making it particularly effective against cancer cells while having potential neuroprotective effects due to its initial development for psychiatric disorders .

XLogP3

6

Hydrogen Bond Acceptor Count

3

Exact Mass

454.24204178 g/mol

Monoisotopic Mass

454.24204178 g/mol

Heavy Atom Count

34

Appearance

Solid powder

UNII

3IX8CWR24V

Drug Indication

Investigated for use/treatment in anxiety disorders.

Other CAS

147817-50-3

Wikipedia

Siramesine

Dates

Modify: 2023-09-12
1:Effects of the lysosomal destabilizing drug siramesine on glioblastoma in vitro and in vivo. Jensen SS, Petterson SA, Halle B, Aaberg-Jessen C, Kristensen BW.BMC Cancer. 2017 Mar 7;17(1):178. doi: 10.1186/s12885-017-3162-3. PMID: 28270132 Free PMC Article2:Siramesine causes preferential apoptosis of mast cells in skin biopsies from psoriatic lesions. Hagforsen E, Lampinen M, Paivandy A, Weström S, Velin H, Öberg S, Pejler G, Rollman O.Br J Dermatol. 2017 Jan 24. doi: 10.1111/bjd.15336. [Epub ahead of print] PMID: 28117878 3:Ferroptosis is induced following siramesine and lapatinib treatment of breast cancer cells. Ma S, Henson ES, Chen Y, Gibson SB.Cell Death Dis. 2016 Jul 21;7:e2307. doi: 10.1038/cddis.2016.208. PMID: 27441659 Free PMC Article4:Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes. Česen MH, Repnik U, Turk V, Turk B.Cell Death Dis. 2013 Oct 3;4:e818. doi: 10.1038/cddis.2013.361. PMID: 24091661 Free PMC Article

Explore Compound Types